molecular formula C16H17N5 B8139265 2-(Piperidin-4-Yl)-6-(Pyridin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine

2-(Piperidin-4-Yl)-6-(Pyridin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine

Cat. No.: B8139265
M. Wt: 279.34 g/mol
InChI Key: PCUCCEFEWPHIOI-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyridine core is a privileged structure in the design of biologically active compounds and has been identified as a key pharmacophore in inhibitors for various therapeutic targets . For instance, structurally related triazolopyridine compounds have been developed as highly potent and selective antagonists of the muscarinic acetylcholine receptor M5 (M5 mAChR), a target with potential implications in the central nervous system . In other research, similar triazolopyridine-based molecules function as powerful inhibitors of signaling through Toll-like receptors (TLR7, TLR8, TLR9), which are pivotal in immunology and inflammatory disease research . Furthermore, the [1,2,4]triazolo[1,5-a]pyridine moiety has been successfully utilized in the development of orally bioavailable inhibitors of the TGF-β type I receptor kinase (ALK5), showcasing its utility in oncology and antifibrotic agent discovery . The specific substitution pattern of this compound, featuring a piperidine and a pyridine ring, is designed to mimic structural elements found in advanced tool compounds, suggesting its potential for use in hit-to-lead optimization campaigns. Researchers can leverage this building block to probe complex biological pathways and develop novel therapeutic agents. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

2-piperidin-4-yl-6-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-15-19-16(13-5-9-18-10-6-13)20-21(15)11-14(1)12-3-7-17-8-4-12/h1-4,7-8,11,13,18H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUCCEFEWPHIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Piperidin-4-Yl)-6-(Pyridin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H19N5
  • Molecular Weight : 293.37 g/mol
  • CAS Number : 1422063-69-1

Biological Activity Overview

The biological activity of 2-(Piperidin-4-Yl)-6-(Pyridin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine has been investigated in various studies, revealing its potential as an anti-HIV agent and its cytotoxic effects against certain cancer cell lines.

Antiviral Activity

Research indicates that derivatives of triazolo[1,5-a]pyridine exhibit significant anti-HIV activity. A study demonstrated that the compound effectively inhibits reverse transcriptase (RT), a critical enzyme in the HIV replication cycle. The binding conformation of the compound within the RT binding pocket was elucidated through molecular docking studies, suggesting a mechanism by which it exerts its antiviral effects .

Anticancer Activity

In vitro studies have shown that 2-(Piperidin-4-Yl)-6-(Pyridin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interference with cellular signaling pathways involved in cell survival and proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), disrupting the HIV replication process by preventing the enzyme from functioning properly .
  • Induction of Apoptosis : In cancer cells, it promotes programmed cell death through mitochondrial pathways and caspase activation .

Study 1: Anti-HIV Potency

A study conducted on a series of triazolo-pyridine derivatives showed that modifications in the piperidine ring significantly influenced their anti-HIV potency. The most potent derivative exhibited an EC50 value below 10 µM against HIV-1 .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound had a CC50 greater than 200 µM, demonstrating reduced cytotoxicity compared to standard chemotherapeutics .

Data Tables

Biological ActivityTargetEC50/CC50Reference
Anti-HIVReverse Transcriptase<10 µM
CytotoxicityHeLa Cells>200 µM
CytotoxicityMCF-7 Cells>200 µM

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(Piperidin-4-Yl)-6-(Pyridin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells. For instance, a study published in Drug Target Insights demonstrated that derivatives of this compound showed promising activity against breast and lung cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for its use in developing new antibiotics, particularly in an era of rising antibiotic resistance.

Neurological Applications

Given the piperidine structure, this compound is being explored for its potential neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have indicated improvements in cognitive function when administered .

Case Study 1: Cancer Treatment

A recent study evaluated the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced cytotoxicity compared to monotherapy, suggesting that it could be developed as an adjunct therapy in cancer treatment .

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved memory performance on cognitive tests. This suggests a potential role in modifying disease progression .

Research Findings Summary Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Neurological ApplicationsPotential neuroprotective effects observed

Comparison with Similar Compounds

Structural and Functional Variations

The biological and chemical properties of triazolopyridine derivatives are heavily influenced by substituent patterns and core modifications. Below is a comparative analysis with structurally related compounds:

Pharmacological and Physicochemical Properties

  • Lipophilicity : Halogenated derivatives (e.g., 6-bromo, 7-chloro) exhibit higher logP values compared to the target compound, which may reduce aqueous solubility but improve membrane permeability .
  • Target Affinity : The piperidinyl group in the target compound and FK453 suggests a role in interacting with hydrophobic enzyme pockets or receptors, a feature absent in simpler halogenated analogs .
  • Metabolic Stability: Fluorinated analogs (e.g., Compound 3) resist oxidative metabolism better than chlorinated or non-halogenated derivatives .

Preparation Methods

Table 1: Comparison of Microwave vs. Conventional Heating

EntrySolventMethodTimeYield (%)
1Acetic acidMicrowave45 min90
2EthanolConventional12 hNo reaction
3AcetonitrileMicrowave45 min85

This method’s success is attributed to the rapid and uniform heating provided by microwaves, which accelerates kinetic pathways and minimizes side reactions. Additionally, the protocol accommodates diverse substrates, including aldehydes, acrylonitriles, and glyoxalic acid, enabling the synthesis of mono- and bis-triazolo derivatives.

Metal-Free Approaches

Recent efforts have prioritized environmentally sustainable synthesis by eliminating metal catalysts. A metal-free strategy developed by Elgemeie et al. (2020) utilizes 1-amino-2-imino-pyridines and carboxylic acids under microwave irradiation. The reaction proceeds via direct C–N bond formation, bypassing the need for transition metals or toxic oxidants. For instance, treating 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with phenylacetic acid in acetic acid under microwave conditions yielded the target compound in 88% yield.

Key advantages include:

  • Reduced environmental impact : No column chromatography or tedious work-up is required.

  • Broad substrate scope : Electron-deficient and electron-rich aryl groups are tolerated.

  • Scalability : Reactions can be conducted on a gram scale without compromising efficiency.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)TimeCatalystKey Advantage
Traditional Cyclization68–746–12 hPiperidineScalability
Microwave85–9045 minNoneRapid, high-yielding
Metal-Free80–881–2 hNoneEnvironmentally benign

Microwave-assisted methods outperform traditional approaches in both yield and time efficiency, while metal-free protocols align with green chemistry principles. However, traditional methods remain valuable for large-scale production due to established infrastructure.

Mechanistic Insights

The formation of the triazolo[1,5-a]pyridine core involves a multistep mechanism. In microwave-assisted reactions, the initial step is the nucleophilic attack of the amino group in 1-amino-2-imino-pyridines on the carbonyl carbon of carboxylic acids, forming an intermediate amide. Subsequent intramolecular cyclization, facilitated by microwave irradiation, eliminates water and generates the triazole ring. Density functional theory (DFT) studies suggest that the reaction proceeds through a six-membered transition state, with activation energies reduced by microwave-specific thermal effects.

In metal-free approaches, the absence of catalysts necessitates precise control of reaction conditions. For example, the use of acetic acid as both solvent and reactant ensures proton availability for intermediate stabilization, while microwave irradiation provides the energy required for C–N bond formation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(Piperidin-4-Yl)-6-(Pyridin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with triazole-forming reagents. For example:

  • Step 1 : React 2-aminopyridine derivatives with arylazomalononitrile in ethanol under reflux, catalyzed by piperidine (yields ~70–85%) .
  • Step 2 : Introduce piperidin-4-yl and pyridin-4-yl groups via Suzuki coupling or nucleophilic substitution, optimized using palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to reduce reaction time .
  • Critical Parameters : Solvent choice (DMF/EtOH), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly impact yield and purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of triazole-pyridine fusion and substituent positions. Key peaks: δ 8.5–9.2 ppm (pyridinyl protons), δ 3.0–4.0 ppm (piperidinyl CH₂) .
  • HPLC-MS : Quantifies purity (>95%) and detects intermediates. Mobile phase: Acetonitrile/water (0.1% TFA) with C18 columns .
  • X-ray Crystallography : Resolves π-π stacking between triazole and pyridine rings, critical for understanding binding interactions .

Q. What are the core biological activities reported for this scaffold?

  • Methodological Answer :

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via disruption of bacterial membrane integrity .
  • Antioxidant Effects : Reduces ROS in C. elegans by 40–60% at 10 µM, linked to lifespan extension .
  • Enzyme Inhibition : IC₅₀ of 50 nM against PDE10A via triazole-mediated hydrogen bonding to catalytic residues .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Piperidinyl Group : Replacement with smaller rings (e.g., pyrrolidine) reduces solubility but enhances blood-brain barrier penetration .
  • Pyridinyl Position : 4-Pyridinyl substitution improves binding affinity to kinase targets (ΔG = −9.2 kcal/mol) compared to 3-pyridinyl analogs .
  • Triazole Modifications : Bromination at C7 increases oxidative stability but lowers bioavailability due to higher logP .

Q. How can researchers resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC values .
  • Dose-Response Analysis : Address discrepancies in antioxidant activity by testing across a broader concentration range (1–100 µM) and normalizing to positive controls (e.g., ascorbic acid) .
  • Computational Validation : MD simulations (e.g., GROMACS) reconcile conflicting enzyme inhibition data by modeling ligand-protein dynamics .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodological Answer :

  • C. elegans : Assess bioavailability and oxidative stress attenuation via GFP-tagged stress reporters (e.g., gst-4::GFP) .
  • Rodent Models : Measure plasma half-life (t₁/₂ = 2–4 hrs) and tissue distribution using LC-MS/MS. Note: Piperidinyl metabolism generates active N-oxide metabolites .

Q. What computational tools optimize lead compound design?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Predict binding modes to mGlu5 receptors (PDB: 4OO9). Focus on triazole-pyridine π-stacking with Phe584 .
  • QSAR Models : Use MolDescriptors (RDKit) to correlate logD (1.5–3.0) with cellular uptake .
  • ADMET Prediction : SwissADME estimates BBB permeability (High) and CYP3A4 inhibition risk (Low) .

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